3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide

Catalog No.
S3717100
CAS No.
735322-67-5
M.F
C12H21N3O2S
M. Wt
271.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonami...

CAS Number

735322-67-5

Product Name

3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide

IUPAC Name

3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide

Molecular Formula

C12H21N3O2S

Molecular Weight

271.38 g/mol

InChI

InChI=1S/C12H21N3O2S/c1-4-14-12-8-7-10(9-11(12)13)18(16,17)15(5-2)6-3/h7-9,14H,4-6,13H2,1-3H3

InChI Key

IDDMVWHKXNLQMC-UHFFFAOYSA-N

SMILES

CCNC1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)N

Canonical SMILES

CCNC1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)N

The exact mass of the compound 3-amino-N,N-diethyl-4-(ethylamino)benzene-1-sulfonamide is 271.13544809 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide is a chemical compound with the molecular formula C12H21N3O2SC_{12}H_{21}N_{3}O_{2}S and a molecular weight of approximately 271.38 g/mol. This compound features an amino group, two ethyl groups, and a sulfonamide functional group attached to a benzene ring. Its structure allows it to participate in various

The primary chemical reaction involving 3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide is its role as a diazo component in the synthesis of azo dyes. The process typically involves:

  • Diazotization: The amine group of the compound is diazotized using nitrous acid.
  • Coupling: The diazonium salt formed is then coupled with an appropriate aromatic compound that has electron-donating substituents.

This reaction pathway is crucial in producing vibrant azo dyes widely used in textiles and other industries.

Several methods exist for synthesizing 3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide:

  • Starting Materials: The synthesis typically begins with 4-(ethylamino)benzenesulfonamide.
  • Alkylation: The introduction of diethylamine can be achieved through an alkylation reaction, where diethylamine reacts with the sulfonamide derivative.
  • Purification: Post-synthesis, the product may require purification through recrystallization or chromatography to ensure high purity for further applications .

The primary application of 3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide lies in the synthesis of azo dyes. These dyes have extensive applications across various industries:

  • Textiles: Used for dyeing fabrics due to their vibrant colors.
  • Printing: Employed in inks for printing processes.
  • Food Coloring: Certain azo dyes are approved for use in food products, enhancing visual appeal.

Additionally, its potential biological activities may open avenues for pharmaceutical applications, although this requires further investigation .

Several compounds share structural similarities with 3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
3-amino-N,N-diethyl-4-methylbenzenesulfonamideC11H18N2O2SC_{11}H_{18}N_{2}O_{2}SContains a methyl group instead of an ethyl group; potential for different reactivity in dye synthesis .
3-amino-N,N-dimethyl-4-methylbenzenesulfonamideC11H19N3O2SC_{11}H_{19}N_{3}O_{2}SFeatures dimethyl substitution; may exhibit altered biological activities .
3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamideC11H19N3O2SC_{11}H_{19}N_{3}O_{2}SContains a methylamino group; could have different coupling behavior in azo dye synthesis .

These compounds highlight the structural variations that can influence chemical reactivity and potential applications while underscoring the uniqueness of 3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide in specific synthetic pathways and biological interactions.

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

271.13544809 g/mol

Monoisotopic Mass

271.13544809 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-20-2023

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